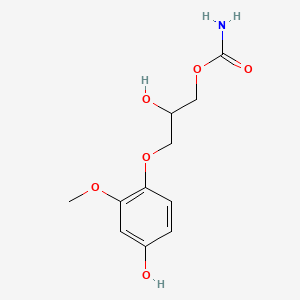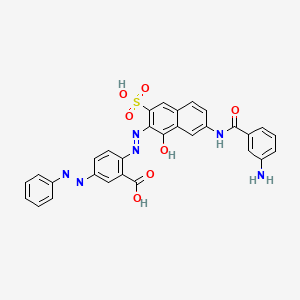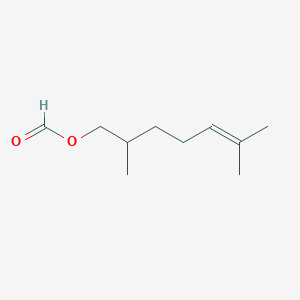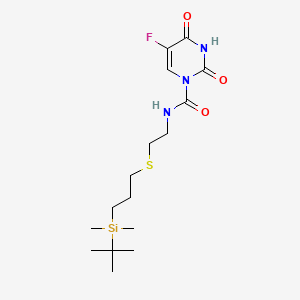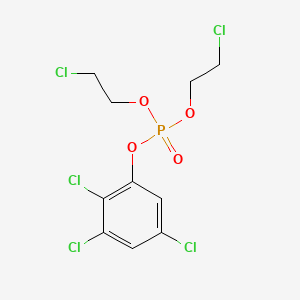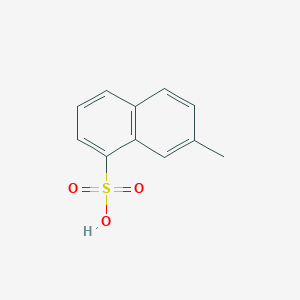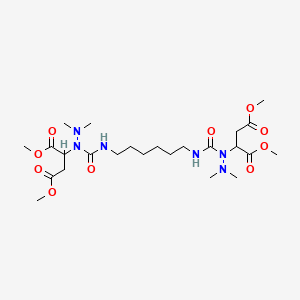
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound It features a cyclohexene ring with two hydroxyl groups and two phenylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of Phenylmethylamino Groups: The phenylmethylamino groups can be added through nucleophilic substitution reactions using benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1,2-diol: A simpler analog without the phenylmethylamino groups.
Cyclohexane-1,2-diol: A saturated analog with similar hydroxyl groups.
Phenylmethylamine: A simpler analog with only the phenylmethylamino group.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride is unique due to the combination of its cyclohexene ring, hydroxyl groups, and phenylmethylamino groups. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
CAS No. |
137866-76-3 |
|---|---|
Molecular Formula |
C20H26Cl2N2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-3,6-bis(benzylamino)cyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c23-19-17(21-13-15-7-3-1-4-8-15)11-12-18(20(19)24)22-14-16-9-5-2-6-10-16;;/h1-12,17-24H,13-14H2;2*1H/t17-,18-,19+,20+;;/m1../s1 |
InChI Key |
BUPOPSWIQULWOM-LRYKGSQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NCC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C=CC(C(C2O)O)NCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


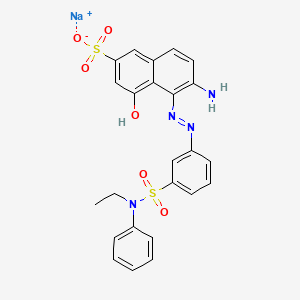

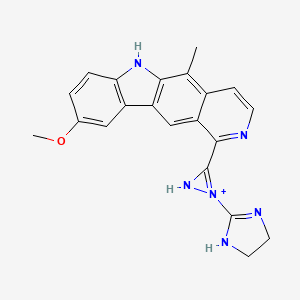
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
